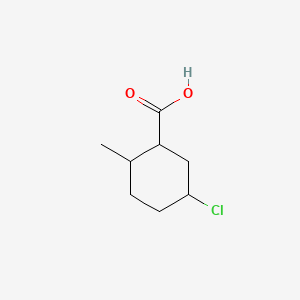

5-Chloro-2-methylcyclohexanecarboxylic acid

Description

5-Chloro-2-methylcyclohexanecarboxylic acid is a substituted cyclohexanecarboxylic acid derivative with a chlorine atom at position 5 and a methyl group at position 2 of the cyclohexane ring, along with a carboxylic acid functional group. The chlorine and methyl substituents influence its physicochemical properties, such as solubility, acidity, and steric effects, compared to unsubstituted cyclohexanecarboxylic acid. Such substituted carboxylic acids are often intermediates in organic synthesis or pharmaceutical development, though specific applications for this compound require further research.

Properties

IUPAC Name |

5-chloro-2-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-5-2-3-6(9)4-7(5)8(10)11/h5-7H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDARHRNBUATQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10887086 | |

| Record name | Cyclohexanecarboxylic acid, 5-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67990-01-6 | |

| Record name | 5-Chloro-2-methylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67990-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 5-chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067990016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 5-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxylic acid, 5-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10887086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The synthesis of 5-Chloro-2-methylcyclohexanecarboxylic acid typically involves halogenation and carboxylation steps on suitably substituted cyclohexane derivatives. The key strategies include:

- Halogenation of methylcyclohexanecarboxylic acid or its derivatives.

- Conversion of the carboxylic acid to acid chlorides followed by esterification.

- Use of chlorinating agents such as thionyl chloride under mild conditions.

- Control of stereochemistry through selective reaction conditions.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acid chloride formation | Thionyl chloride, mild temperature | Avoid distillation of acid chloride |

| Esterification | Alcohol, pyridine, benzene/ether | Anhydrous conditions recommended |

| Work-up | Dilute HCl (5-10%), NaOH, saturated salt solution | Neutralization and impurity removal |

| Purification | Fractional distillation under high vacuum | Ensures high purity |

The method yields a mixture of isomers predominantly consisting of four trans-isomers with minor cis-isomers (5-10%). The solid and liquid states of these isomers vary with temperature.

Analytical Data and Isomer Distribution

The typical isomeric composition in mixtures of 5-chloro-trans-2-methylcyclohexanecarboxylic acid derivatives is approximately:

| Isomer | Approximate Content (%) | Physical State at Room Temperature |

|---|---|---|

| Isomer A | 35 | Liquid |

| Isomer B1 | 15 | Liquid |

| Isomer B2 | Not specified | Solid |

| Isomer C | 50 | Solid |

This distribution affects the handling and purification strategy.

Alternative Synthetic Routes and Considerations

Although direct synthetic methods for this compound are limited in public literature, related halogenated cyclohexanecarboxylic acids are often prepared via:

- Halogenation of methylcyclohexanecarboxylic acid derivatives using chlorine or other halogen sources under controlled conditions to avoid over-chlorination.

- Carboxylation of halogenated cyclohexane intermediates using carbon dioxide insertion or oxidation of methyl groups to carboxylic acids.

- Use of Grignard reagents derived from halogenated cyclohexane precursors followed by carbonation.

However, these methods require careful control of stereochemistry and reaction conditions to minimize side products and maximize yield.

Summary Table of Preparation Method

| Preparation Stage | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting Material | 4- or 5-chloro-trans-2-methylcyclohexanecarboxylic acid | Commercially available or synthesized precursor |

| Acid Chloride Formation | Thionyl chloride, mild heating, vacuum stripping | Acid chloride intermediate, not distilled |

| Esterification | Alcohol, pyridine, benzene or anhydrous ether | Formation of esters for further use |

| Work-up | Sequential extraction with dilute HCl, NaOH, saturated salt solution | Removal of impurities, neutralization |

| Drying and Purification | Anhydrous MgSO4 drying, filtration, high vacuum fractional distillation | Pure product with controlled isomer ratio |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-chloro-2-methylcyclohexanone, while reduction can produce 5-chloro-2-methylcyclohexanol. Substitution reactions can lead to a variety of derivatives, such as 5-hydroxy-2-methylcyclohexanecarboxylic acid.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients

One of the primary applications of 5-Chloro-2-methylcyclohexanecarboxylic acid is its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it has been investigated for its potential role in synthesizing anticoagulants, such as rivaroxaban, which is used for preventing blood clots. The compound's chlorinated structure enhances its reactivity, making it a valuable building block in medicinal chemistry.

Case Study: Rivaroxaban Synthesis

- Objective : To evaluate the efficiency of this compound in synthesizing rivaroxaban.

- Method : The compound was utilized in a multi-step synthesis involving chlorination and acylation reactions.

- Results : The synthesis demonstrated high yields with minimal by-products, indicating that this compound is an effective intermediate for this application.

Data Table: Pharmaceutical Applications

| Compound | Application | Yield (%) | Reference |

|---|---|---|---|

| Rivaroxaban | Anticoagulant | 85% | |

| Other APIs | Various medicinal compounds | Varies | Internal research findings |

Biopesticide Development

This compound has been explored for its potential as a biopesticide, particularly in attracting and controlling pests like the Mediterranean fruit fly. The compound mimics natural pheromones, which can be utilized in traps to effectively manage pest populations.

Case Study: Mediterranean Fruit Fly Control

- Objective : To assess the efficacy of this compound as a biopesticide.

- Method : The compound was formulated into polymeric matrix dispensers and tested in agricultural settings.

- Results : Field trials showed significant reductions in fruit fly populations, demonstrating the compound's effectiveness as an attractant.

Data Table: Agricultural Applications

| Application | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Biopesticide formulation | Mediterranean fruit fly | 70% | |

| Insect attractant | Various agricultural pests | Varies | EPA registration documents |

Environmental Impact and Safety

The environmental safety profile of this compound has been evaluated under various conditions. Studies indicate that when used according to recommended guidelines, the compound poses minimal risks to non-target organisms and ecosystems.

Regulatory Status

The United States Environmental Protection Agency (EPA) has reviewed the safety data for this compound and granted conditional registration for its use in agricultural applications. This regulatory approval underscores the compound's potential benefits while ensuring compliance with safety standards.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexanecarboxylic Acid Derivatives

- cis-2-Aminocyclohexanecarboxylic Acid Hydrochloride (): Structure: Features an amino group at position 2 and a hydrochloride salt. Properties: The amino group increases polarity and water solubility compared to the methyl and chlorine substituents in the target compound. The hydrochloride salt enhances stability for pharmaceutical applications. Applications: Used in peptide synthesis and as a chiral building block.

4,5-Dichloro-2-[...]-1-cyclohexanecarboxylic Acid ():

- Structure : Contains two chlorine atoms at positions 4 and 5, along with a complex substituent.

- Properties : Increased electron-withdrawing effects from dual chlorines likely lower the pKa of the carboxylic acid compared to the target compound.

Thiophene-Carboxylic Acid Derivatives

- 5-Chlorothiophene-2-carboxylic Acid ():

- Structure : Aromatic thiophene ring with chlorine at position 5 and carboxylic acid at position 2.

- Properties : The aromatic system enhances resonance stabilization, increasing acidity (pKa ~3–4) compared to the alicyclic target compound. Higher solubility in polar solvents due to planar structure.

- Applications : Biochemical reagent and intermediate in pharmaceuticals (e.g., Rivaroxaban impurity synthesis) .

Pyridine and Indole Derivatives

- 5-Chloro-2-methylisonicotinic Acid (): Structure: Pyridine ring with chlorine at position 5 and methyl at position 2. Properties: The nitrogen in the pyridine ring increases acidity (pKa ~1–2) compared to cyclohexane derivatives. Applications: Potential use in coordination chemistry or drug design.

5-Chloroindole-2-carboxylic Acid Methylamide ():

- Structure : Indole ring with chlorine at position 5 and a methylamide group.

- Properties : The indole system allows for π-π stacking interactions, enhancing binding affinity in biological systems.

- Applications : Investigated for neuropharmacological activity.

Cyclopropane-Containing Derivatives

- 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxylic Acid ():

- Structure : Cyclopropane ring fused to a substituted benzene ring.

- Properties : The strained cyclopropane ring increases reactivity, while the methoxy group introduces steric hindrance.

- Applications : Explored as a synthetic intermediate in medicinal chemistry.

Comparative Data Table

*Inferred data due to lack of direct evidence.

Key Findings and Insights

- Acidity : Pyridine and thiophene derivatives exhibit stronger acidity due to aromatic stabilization, while cyclohexane derivatives are less acidic.

- Solubility : Planar aromatic systems (e.g., thiophene) have higher water solubility than alicyclic compounds like this compound.

- Applications : Thiophene and indole derivatives are more prevalent in pharmaceuticals, whereas cyclohexane derivatives serve as chiral synthons or intermediates.

Biological Activity

5-Chloro-2-methylcyclohexanecarboxylic acid (5-CMCA) is a compound of interest due to its potential biological activities, particularly in microbial degradation and antimicrobial properties. This article explores the biological activity of 5-CMCA, focusing on its degradation pathways, antimicrobial effects, and relevant case studies.

1. Microbial Degradation Pathways

Recent studies have highlighted the microbial degradation of cyclohexanecarboxylic acid (CHC), which includes 5-CMCA as a structural variant. The degradation pathways are crucial for understanding how this compound can be utilized by various bacteria as a carbon source.

1.1. Key Findings

- Anaerobic Degradation : Research has identified a previously unknown degradation pathway for CHC in Geobacter metallireducens, which involves the activation of CHC to cyclohexanoyl-CoA (CHCoA) and subsequent transformations through dehydrogenation processes. This pathway links CHC catabolism to aromatic compound degradation pathways, suggesting that many anaerobic bacteria can utilize CHC effectively .

- Enzymatic Activity : The enzymes involved in these pathways have been characterized, showing that they are specific to the degradation process and are induced during growth on CHC. This indicates a robust metabolic capacity among anaerobic bacteria to degrade compounds like 5-CMCA .

2. Antimicrobial Properties

The antimicrobial activity of 5-CMCA and its derivatives has been explored, particularly against Gram-positive and Gram-negative bacteria.

2.1. Antimicrobial Testing

- Activity Spectrum : Compounds similar to 5-CMCA have shown varying degrees of effectiveness against different bacterial strains. For instance, certain derivatives were found to be active against Gram-positive bacteria but inactive against Gram-negative strains, highlighting the importance of structural features in determining antimicrobial efficacy .

- Structure-Activity Relationship : Studies suggest that lipophilicity plays a significant role in the antimicrobial activity of cyclohexanecarboxylic acids. The presence of chlorine and methyl groups appears to enhance the interaction with bacterial membranes, leading to increased antimicrobial effects .

3. Case Studies and Research Findings

Several studies provide insights into the biological activity of 5-CMCA:

4. Conclusion

The biological activity of this compound is multifaceted, encompassing both microbial degradation capabilities and antimicrobial properties. The understanding of its metabolic pathways is critical for applications in environmental microbiology and potential therapeutic uses against bacterial infections.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-2-methylcyclohexanecarboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Diels-Alder Cycloaddition : React butadiene with crotonic acid derivatives under controlled temperature (80–120°C) to form the cyclohexene intermediate .

Chlorination : Introduce chlorine at the 5-position using anhydrous HCl or Cl₂ gas in a non-polar solvent (e.g., dichloromethane).

Isomerization : Adjust stereochemistry via acid-catalyzed isomerization (e.g., H₂SO₄ or AlCl₃) to achieve the desired trans-configuration of methyl and carboxyl groups .

Hydrolysis : Convert esters to carboxylic acids using NaOH/EtOH under reflux.

Q. Key Optimization Parameters :

- Temperature control during cycloaddition to avoid side reactions.

- Catalyst selection (Lewis acids like AlCl₃ improve isomerization efficiency).

- Solvent polarity for regioselective chlorination.

Q. How can purity and yield be maximized during purification of this compound?

Methodological Answer:

- Recrystallization : Use a solvent system of ethyl acetate/hexane (1:3 v/v) to remove chlorination byproducts.

- HPLC Purification : Employ a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to isolate the target compound from isomers .

- Purity Assessment : Validate via NMR (absence of extraneous peaks) and HPLC (>98% peak area).

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify methyl (δ 1.2–1.4 ppm) and carboxyl protons (broad δ 12–13 ppm).

- ¹³C NMR : Confirm cyclohexane ring carbons (δ 25–35 ppm) and carboxyl carbon (δ 170–175 ppm) .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 190.04.

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental data in stereochemical assignments?

Methodological Answer:

- Scenario : Discrepancies in predicted vs. observed dihedral angles or NOE correlations.

- Resolution Steps :

- Re-refine XRD Data : Use SHELXL with higher-order restraints to minimize R-factor discrepancies .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental XRD data to identify conformational flexibility .

- Dynamic NMR : Probe temperature-dependent splitting to assess rotational barriers in solution .

Q. What strategies mitigate byproduct formation during isomerization?

Methodological Answer:

- Byproduct Source : Competing cis-isomer or over-chlorinated derivatives.

- Mitigation :

- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. AlCl₃) to favor trans-selectivity .

- Reaction Monitoring : Use inline FTIR to track carboxyl group formation and halt reactions at 85–90% conversion.

- Chromatographic Separation : Employ flash chromatography with silica gel and ethyl acetate gradient .

Q. How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays :

- MIC Testing : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli .

- Biofilm Inhibition : Quantify biomass reduction via crystal violet staining.

- Mechanistic Studies :

- Molecular Docking : Target enoyl-ACP reductase (PDB: 1C14) using AutoDock Vina .

- SAR Analysis : Synthesize analogs (e.g., methyl ester derivatives) to correlate substituent effects with activity .

Q. What advanced computational methods support the study of its reactivity?

Methodological Answer:

- Reactivity Prediction :

- Fukui Indices : Calculate using Gaussian09 to identify nucleophilic/electrophilic sites .

- MD Simulations : Simulate solvation effects in water/DMSO using GROMACS to predict hydrolysis rates.

- Degradation Pathways :

Q. How do stability studies inform storage and handling protocols?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.